molecular formula C11H13NO2 B1356951 1-(2-Pyridyl)hexan-1,5-dione CAS No. 246160-12-3

1-(2-Pyridyl)hexan-1,5-dione

Cat. No. B1356951
M. Wt: 191.23 g/mol
InChI Key: GKKOKAHAAWHQMD-UHFFFAOYSA-N
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Description

“1-(2-Pyridyl)hexan-1,5-dione” is a chemical compound with the molecular formula C11H13NO2 . It is also known by other names such as “1-pyridin-2-ylhexane-1,5-dione” and "1-(Pyridin-2-yl)hexane-1,5-dione" .


Molecular Structure Analysis

The molecular structure of “1-(2-Pyridyl)hexan-1,5-dione” can be represented by the InChI string “InChI=1S/C11H13NO2/c1-9(13)5-4-7-11(14)10-6-2-3-8-12-10/h2-3,6,8H,4-5,7H2,1H3” and the Canonical SMILES string "CC(=O)CCCC(=O)C1=CC=CC=N1" .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2-Pyridyl)hexan-1,5-dione” is 191.23 g/mol . It has a computed XLogP3 value of 0.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds . The topological polar surface area is 47 Ų .

Scientific Research Applications

Corrosion Inhibition

  • 1-(2-Pyridyl)hexan-1,5-dione derivatives have been investigated as effective organic inhibitors of carbon steel corrosion in hydrochloric acid. These derivatives showed good inhibition efficiency, which increased with concentration. They are classified as mixed-type inhibitors and demonstrate a chemisorption process on the steel surface (Zarrouk et al., 2015).

Synthesis of Heterocycles

  • 1-(2-Pyridyl)hexan-1,5-dione is used in the synthesis of novel heterocycles. For example, its derivatives have been used in the synthesis of N-vinyl derivatives of 3,3'-bipyrroles and 4,8-dihydropyrrolo[2,3-f]indole, illustrating a straightforward route to pyrrolic assemblies (Trofimov et al., 2004).

Building Blocks for Carbapenem Nuclei

  • This compound has been synthesized as a new building block for carbapenem nuclei. It reacts with various alcohols or thiols, offering a pathway for creating azetidin-2-ones (Katagiri et al., 1985).

Synthesis of Isoindoles

  • 1-(2-Pyridyl)hexan-1,5-dione is instrumental in the synthesis of isoindoles from pyrroles, providing a useful route to explore the spectroscopic properties of these compounds (Bender & Bonnett, 1968).

Synthesis of Pyrrole Derivatives

  • It is also used in the synthesis of N-substituted pyrroles. The reaction with hexane-2,5-dione and amines in the presence of Fe(ClO4)3/SiO2 offers an environmentally friendly method for creating pyrrole derivatives (Arabpourian & Behbahani, 2019).

Magnetic Nanocatalyst Synthesis

  • The compound is utilized in synthesizing magnetic nanocatalysts like Fe3O4@L-proline@SO3H. This catalyst aids in the synthesis of N-substituted pyrroles under ultrasonic irradiation without solvent, highlighting its role in green chemistry (Shokri & Behbahani, 2021).

Safety And Hazards

The safety data sheet for “1-(2-Pyridyl)hexan-1,5-dione” was not found in the search results. For detailed safety and hazard information, please refer to the appropriate safety data sheet .

properties

IUPAC Name

1-pyridin-2-ylhexane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9(13)5-4-7-11(14)10-6-2-3-8-12-10/h2-3,6,8H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKOKAHAAWHQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579015
Record name 1-(Pyridin-2-yl)hexane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridyl)hexan-1,5-dione

CAS RN

246160-12-3
Record name 1-(Pyridin-2-yl)hexane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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